molecular formula C13H25NO B5313024 N-(2-tert-butylcyclohexyl)propanamide

N-(2-tert-butylcyclohexyl)propanamide

Cat. No.: B5313024
M. Wt: 211.34 g/mol
InChI Key: YALNGVQVNBYWBB-UHFFFAOYSA-N
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Description

N-(2-tert-Butylcyclohexyl)propanamide is a propanamide derivative featuring a 2-tert-butylcyclohexyl group attached to the nitrogen atom of the amide backbone. These features are critical in applications ranging from agrochemicals to pharmaceuticals, where solubility and molecular stability are key .

Properties

IUPAC Name

N-(2-tert-butylcyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALNGVQVNBYWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCCC1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylcyclohexyl)propanamide typically involves the reaction of 2-tert-butylcyclohexylamine with propanoyl chloride or propanoic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-tert-butylcyclohexylamine+propanoyl chlorideThis compound+HCl\text{2-tert-butylcyclohexylamine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-tert-butylcyclohexylamine+propanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-tert-butylcyclohexyl)propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted amides

Scientific Research Applications

Chemistry

In chemistry, N-(2-tert-butylcyclohexyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in biochemical assays.

Medicine

This compound has potential applications in medicinal chemistry. It is investigated for its ability to modulate biological pathways, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals. Its stability and reactivity make it suitable for use in various chemical processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of N-(2-tert-butylcyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclohexyl ring provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The amide group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Inferred Properties/Applications
N-(2-tert-Butylcyclohexyl)propanamide (hypothetical) C₁₃H₂₅NO* ~211.35* 2-tert-butylcyclohexyl substituent; no aromatic groups High lipophilicity; potential herbicidal activity due to tert-butyl group
N-Benzyl-N-(tert-butyl)-3-(2-hydroxy-2-phenylcyclohexyl)propanamide (CAS 500135-88-6) C₂₆H₃₅NO₂ 393.56 Benzyl, tert-butyl, and 2-hydroxy-2-phenylcyclohexyl groups Increased aromaticity and H-bonding capacity; potential pharmaceutical applications
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide C₂₅H₃₈N₄O* ~422.60* Butylamino, cycloheptylpropyl, and indol-3-yl substituents Enhanced biological activity (e.g., receptor binding) via indole and amino groups
2-tert-Butylcyclohexyl S-2-diisopropylaminoethyl propylphosphonothioate C₂₁H₄₄NO₂PS 405.62 Phosphonothioate ester; diisopropylaminoethyl and tert-butylcyclohexyl groups Neurotoxic or pesticidal activity due to phosphorus moiety; structural similarity to nerve agents
N-(tert-Butyl)-2-(1,3-dioxo-isoindol-2-yl)propanamide (CAS 301196-31-6) C₁₅H₁₈N₂O₃ 274.32 Isoindole dione group; tert-butyl substituent Electron-withdrawing effects; potential instability or reactivity in acidic/basic conditions

*Inferred from structural similarity.

Key Observations from Comparative Analysis

Substituent Effects on Lipophilicity
  • The tert-butyl group in this compound enhances lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or amino groups in ). This property may improve membrane permeability in biological systems or compatibility with non-polar solvents.
Functional Group Diversity
  • The phosphonothioate ester in introduces sulfur and phosphorus, enabling covalent interactions with biological targets (e.g., acetylcholinesterase inhibition in pesticides). This contrasts with the purely organic amide backbone of this compound.
  • The indole moiety in provides π-stacking and hydrogen-bonding capabilities, suggesting utility in drug design, whereas the target compound’s simpler structure may prioritize stability or synthetic accessibility.

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